molecular formula C9H11NO2 B555543 N-ME-D-PHG-OH CAS No. 30925-14-5

N-ME-D-PHG-OH

Cat. No.: B555543
CAS No.: 30925-14-5
M. Wt: 165,19 g/mole
InChI Key: HGIPIEYZJPULIQ-MRVPVSSYSA-N
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Description

®-2-(Methylamino)-2-phenylacetic acid is a chiral amino acid derivative with a methylamino group and a phenyl group attached to the alpha carbon

Safety and Hazards

The safety and hazards associated with amino acids depend on the specific amino acid and its concentration. In general, amino acids are considered safe at normal physiological concentrations .

Future Directions

Research into amino acids is ongoing, with many potential future directions. For example, the catalytic reduction of carboxylic acid derivatives, including amino acids, has seen rapid development in recent years . Additionally, the role of amino acids in disease processes is a topic of ongoing investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ®-2-(Methylamino)-2-phenylacetic acid is through the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an alpha-aminonitrile, which is then hydrolyzed to yield the desired amino acid . The reaction is typically promoted by acid, and hydrogen cyanide can be supplied or generated in situ from cyanide salts .

Industrial Production Methods

Industrial production methods for ®-2-(Methylamino)-2-phenylacetic acid often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods may utilize metal-free photocatalytic systems or other green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-2-(Methylamino)-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of ®-2-(Methylamino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its chiral nature allows it to interact selectively with other chiral molecules, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-2-(Methylamino)-2-phenylacetic acid include:

Uniqueness

®-2-(Methylamino)-2-phenylacetic acid is unique due to its specific chiral configuration and the presence of both a methylamino group and a phenyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .

Properties

IUPAC Name

(2R)-2-(methylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIPIEYZJPULIQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350516
Record name N-ME-D-PHG-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30925-14-5
Record name N-ME-D-PHG-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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